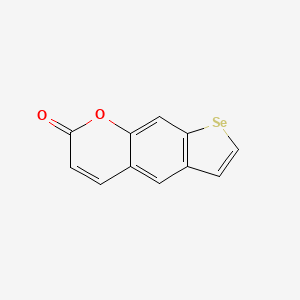

2H-Selenolo(3,2-g)(1)benzopyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Selenolo(3,2-g)(1)benzopyran-2-one is a heterocyclic compound that incorporates selenium into its structure. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Selenolo(3,2-g)(1)benzopyran-2-one can be achieved through various synthetic routes. One common method involves the use of a domino Knoevenagel/intramolecular transesterification reaction. This reaction is catalyzed by alkaline protease from Bacillus licheniformis, and the chemoselectivity can be controlled by adjusting parameters such as solvent, water content, and temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2H-Selenolo(3,2-g)(1)benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions could produce selenol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2H-Selenolo(3,2-g)(1)benzopyran-2-one serves as a precursor for synthesizing more complex molecules. Its unique selenium incorporation allows for novel reaction pathways and mechanisms to be explored, making it a valuable tool in synthetic organic chemistry.

2. Biology

- Biological Activity : The compound exhibits significant biological activities that make it suitable for studying enzyme interactions and cellular processes. Its ability to influence various biochemical pathways highlights its potential as a research subject in pharmacology and biochemistry .

3. Medicine

- Therapeutic Potential : There is growing interest in the medicinal properties of this compound. Research indicates its potential use in drug development, particularly for conditions such as diabetes due to its alpha-glucosidase inhibitory activity . This suggests that the compound may help in managing blood sugar levels and could be developed into therapeutic agents for diabetes treatment.

4. Industry

- Material Development : The unique properties of this compound make it useful in developing new materials and industrial processes. Its chemical characteristics can lead to innovations in coatings, plastics, and other industrial applications where selenium's properties are beneficial.

Mechanism of Action

The mechanism of action of 2H-Selenolo(3,2-g)(1)benzopyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2H-Selenolo(3,2-g)(1)benzopyran-2-one can be compared with other similar compounds, such as:

2H-1-benzopyran-2-one (coumarin): Known for its anticoagulant properties and use in medicine.

3,4-dihydro-2H-1-benzopyran-2-one: Used in the synthesis of various pharmaceuticals.

3-phenyl-2H-1-benzopyran-2-imine hydrobromide: Studied for its potential biological activities.

The uniqueness of this compound lies in the incorporation of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs.

Biological Activity

2H-Selenolo(3,2-g)(1)benzopyran-2-one is a selenium-containing compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy, antioxidant properties, and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzopyran backbone fused with a selenol group, which is believed to contribute to its unique biological properties. The molecular formula is C10H7OSe, and the compound exhibits both hydrophobic and hydrophilic characteristics, influencing its solubility and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. One study demonstrated that the compound inhibits cell proliferation by interfering with the cell cycle, particularly at the G2/M checkpoint. This effect was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells, ultimately triggering programmed cell death (apoptosis) .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems. This property is crucial for protecting normal cells from damage during cancer treatments .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial potential of this compound against various bacterial strains. The compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Cancer Cell Lines

A study involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines treated with varying concentrations of this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antioxidant Efficacy in Vivo

In an animal model study assessing oxidative stress markers in liver tissues post-treatment with this compound, significant reductions in malondialdehyde (MDA) levels were observed alongside increased levels of endogenous antioxidants such as glutathione. This suggests a protective role against oxidative damage .

Data Table: Summary of Biological Activities

Properties

CAS No. |

144190-42-1 |

|---|---|

Molecular Formula |

C11H6O2Se |

Molecular Weight |

249.13 g/mol |

IUPAC Name |

selenopheno[3,2-g]chromen-2-one |

InChI |

InChI=1S/C11H6O2Se/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |

InChI Key |

JJWIRKBQIICLTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=C[Se]3)C=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.